alpha-Terthienylmethanol
Overview
Description
Mechanism of Action
Target of Action
Alpha-Terthienylmethanol is a terthiophene isolated from the n-hexane fraction of E. prostrata . It has been found to have potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa) with an IC50 < 1 μM . The primary target of this compound is Transketolase , a key enzyme in the pentose phosphate pathway.
Mode of Action
This compound interacts with its target, Transketolase, leading to a series of biochemical reactions . It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) . This imbalance in ROS and GSH levels triggers apoptosis, a form of programmed cell death .
Biochemical Pathways
The interaction of this compound with Transketolase affects the pentose phosphate pathway, which is crucial for cellular metabolism . The increase in ROS and decrease in GSH levels disrupts cellular homeostasis, leading to apoptosis . This process involves the activation of caspases and the release of cytochrome c into the cytosol .
Result of Action
The result of this compound’s action is the induction of apoptosis in human endometrial cancer cells . This is evidenced by the accumulation of sub-G1 and apoptotic cells, activation of caspases, and cytochrome c release into the cytosol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants like N-acetyl-l-cysteine and catalase can significantly attenuate the apoptosis induced by this compound
Biochemical Analysis
Biochemical Properties
Alpha-Terthienylmethanol has been shown to interact with various biomolecules, leading to significant biochemical reactions. It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) .
Cellular Effects
This compound has potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa), with an IC50 value of less than 1 μM . It increases the intracellular level of ROS and decreases that of GSH .
Molecular Mechanism
The molecular mechanism of action of this compound involves the generation of reactive oxygen species via NADPH oxidase in human endometrial cancer cells . This leads to apoptosis, or programmed cell death .
Preparation Methods
Chemical Reactions Analysis
Alpha-Terthienylmethanol undergoes several types of chemical reactions:
Substitution: The compound can participate in substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.
Common reagents and conditions used in these reactions include NADPH oxidase inhibitors and antioxidants like N-acetyl-l-cysteine and catalase . Major products formed from these reactions include apoptotic cells and increased ROS levels .
Scientific Research Applications
Alpha-Terthienylmethanol has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-Terthienylmethanol is unique among terthiophenes due to its potent cytotoxic activity and ability to induce apoptosis through ROS generation . Similar compounds include:
Alpha-Terthienyl: Another terthiophene with insecticidal properties.
Terthiophene derivatives: Various derivatives exhibit different levels of cytotoxicity and biological activity.
Biological Activity
Alpha-Terthienylmethanol, a terthiophene compound derived from the plant Eclipta prostrata, has garnered significant attention due to its potent biological activities, particularly in the realm of cancer research. This article delves into its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by relevant studies and data.
Overview of this compound
This compound (CAS Number: 13059-93-3) is characterized by its unique three-thiophene structure. It has been isolated from various natural sources, including Eclipta prostrata and Tagetes minuta. The compound exhibits a range of biological activities, primarily through its interaction with cellular pathways that regulate apoptosis and angiogenesis.
Target Interaction
This compound primarily targets Transketolase , an enzyme involved in the pentose phosphate pathway. This interaction leads to increased production of reactive oxygen species (ROS), which are crucial for inducing apoptosis in cancer cells. The compound's ability to elevate ROS levels while decreasing glutathione (GSH) levels underpins its cytotoxic effects against various cancer cell lines, including human endometrial and ovarian cancer cells .
Biochemical Pathways
The generation of ROS triggers a cascade of cellular events:
- Induction of Apoptosis : The compound activates caspases and cytochrome c release, leading to programmed cell death.
- Cell Cycle Arrest : Studies have shown that this compound can induce S phase arrest in ovarian cancer cells, inhibiting their proliferation .
Cytotoxic Effects
Numerous studies have evaluated the cytotoxic potential of this compound:
Cell Line | IC50 Value (μM) | Effect |
---|---|---|
Human Endometrial Cells (Hec1A) | <1 | Induces apoptosis |
Human Endometrial Cells (Ishikawa) | <1 | Induces apoptosis |
Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 | Inhibits tube formation |
MDA-MB-231 Breast Cancer Cells | 10 | Impairs invasiveness |
These findings highlight the compound's strong anticancer properties, making it a candidate for further therapeutic exploration.
Antiangiogenic Activity
This compound has demonstrated significant antiangiogenic effects through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase C (PKC) isozymes α and β2. Molecular dynamics simulations have validated these interactions, indicating a potential mechanism for its anti-cancer activity by disrupting blood vessel formation in tumors .
Case Studies and Research Findings
Several key studies have illustrated the biological activity of this compound:
- Cytotoxicity Against Cancer Cells : A study published in Molecules reported that this compound exhibited an IC50 value less than 1 μM against human endometrial cancer cells, showcasing its potent cytotoxicity .
- Mechanistic Insights : Research indicated that the compound induces apoptosis via ROS generation through NADPH oxidase activation in human endometrial cancer cells .
- Antiangiogenic Properties : Another study highlighted its ability to inhibit VEGF-induced tube formation in BAECs with an IC50 of 2.7 μM, further supporting its role as an antiangiogenic agent .
Properties
IUPAC Name |
[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332399 | |
Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13059-93-3 | |
Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding desmethylwedelolactone and 2-formyl-alpha-terthienyl alongside alpha-Terthienylmethanol in Eclipta alba?
A: The co-occurrence of these compounds in Eclipta alba [] suggests a potential biosynthetic relationship between them. This finding could be valuable for understanding the plant's phytochemistry and potential medicinal properties. Further research is needed to determine if these compounds share similar biosynthetic pathways or possess synergistic biological activities.
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